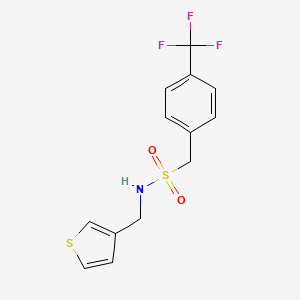
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, also known as TFPMA, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in various physiological processes such as cold sensation, pain, and inflammation.
作用机制
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide acts as a competitive antagonist of the TRPM8 channel, binding to the channel pore and blocking the influx of calcium ions that are necessary for channel activation. N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has been shown to be highly selective for TRPM8, with no significant effects on other TRP channels or voltage-gated ion channels. The selectivity of N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide makes it a valuable tool for studying the specific role of TRPM8 in various physiological processes and diseases.
Biochemical and physiological effects:
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has been shown to block TRPM8-mediated responses in various cell types and tissues, including sensory neurons, prostate cancer cells, and bladder smooth muscle cells. In sensory neurons, N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide blocks the cold-induced firing of action potentials and the cold-evoked release of neurotransmitters such as substance P and calcitonin gene-related peptide. In prostate cancer cells, N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide inhibits the proliferation and migration of cells that express TRPM8. In bladder smooth muscle cells, N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide reduces the contractile response to cold temperature and menthol, suggesting a role for TRPM8 in bladder function.
实验室实验的优点和局限性
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several advantages as a tool for studying TRPM8. It is highly selective for TRPM8, making it a valuable tool for studying the specific role of TRPM8 in various physiological processes and diseases. N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is also potent, with an IC50 value in the low nanomolar range, allowing for effective inhibition of TRPM8-mediated responses. However, N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has some limitations as well. It is a sulfonamide compound, which may limit its solubility and bioavailability in some experimental systems. In addition, N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide may have off-target effects at high concentrations, which should be taken into account when interpreting experimental results.
未来方向
There are several future directions for the study of N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide and TRPM8. One area of interest is the role of TRPM8 in pain and inflammation. TRPM8 has been implicated in cold allodynia, neuropathic pain, and inflammatory pain, and N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide may be a valuable tool for studying these processes. Another area of interest is the role of TRPM8 in cancer. TRPM8 is overexpressed in several types of cancer, including prostate cancer, and N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide may have therapeutic potential as a TRPM8 inhibitor. Finally, the development of more potent and selective TRPM8 inhibitors, based on the structure of N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, may lead to new insights into the role of TRPM8 in physiology and disease.
合成方法
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can be synthesized by reacting 4-(trifluoromethyl)benzylamine with thiophen-3-ylmethanethiol in the presence of a base such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then treated with methanesulfonyl chloride to yield N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. The reaction scheme is shown below:
科学研究应用
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has been used extensively in scientific research as a tool to study the TRPM8 channel. TRPM8 is a member of the transient receptor potential (TRP) ion channel family, which is involved in various physiological processes such as pain sensation, thermoregulation, and taste perception. TRPM8 is activated by cold temperature and cooling agents such as menthol, and is also involved in inflammatory pain. N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has been shown to selectively block TRPM8-mediated responses, making it a valuable tool for studying the role of TRPM8 in various physiological processes and diseases.
属性
IUPAC Name |
N-(thiophen-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2S2/c14-13(15,16)12-3-1-10(2-4-12)9-21(18,19)17-7-11-5-6-20-8-11/h1-6,8,17H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICWFNROKIIUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC2=CSC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

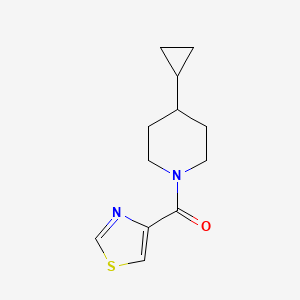
![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)
![N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492482.png)
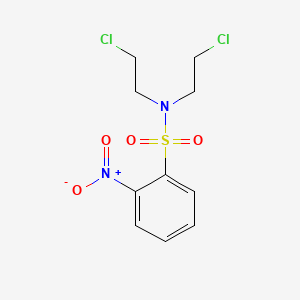
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(4-methylph enyl)carboxamide](/img/structure/B2492485.png)
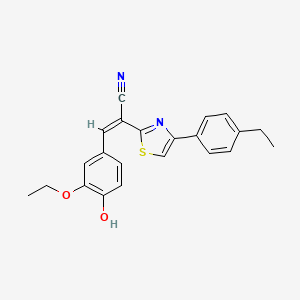
![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492489.png)
![1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2492490.png)
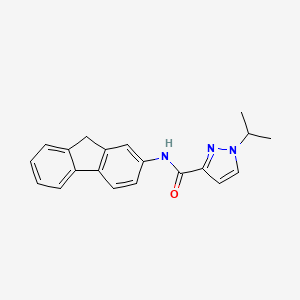
![tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2492495.png)
![(4'-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B2492496.png)
![2-((4-chlorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2492497.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2492499.png)
![2-[2-[2-(Phenylmethoxycarbonylamino)ethyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2492500.png)